4-(3-Chloro-4-fluorophenyl)-3-methylbenzoic acid
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Overview
Description
4-(3-Chloro-4-fluorophenyl)-3-methylbenzoic acid is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chloro-4-fluorophenyl)-3-methylbenzoic acid typically involves the following steps:
Coupling Reaction: The halogenated phenyl ring is then coupled with a benzoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and coupling reactions, followed by efficient purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Types of Reactions:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The benzoic acid moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Derivatives with different substituents replacing the chloro or fluoro groups.
Oxidation Products: Compounds with higher oxidation states, such as carboxylic acids or ketones.
Reduction Products: Compounds with reduced functional groups, such as alcohols or alkanes.
Scientific Research Applications
4-(3-Chloro-4-fluorophenyl)-3-methylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: It can be employed in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
3-Chloro-4-fluorophenylboronic acid: This compound shares the chloro and fluoro substituents but has a boronic acid group instead of a benzoic acid moiety.
4-Chloro-3-fluorophenylboronic acid: Similar to the above compound but with the positions of the chloro and fluoro groups reversed.
4-Fluoro-3-chlorophenylboronic acid: Another isomer with the same substituents but different positions.
Uniqueness: 4-(3-Chloro-4-fluorophenyl)-3-methylbenzoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with a benzoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-6-10(14(17)18)2-4-11(8)9-3-5-13(16)12(15)7-9/h2-7H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEWOMXBWKCFBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690529 |
Source
|
Record name | 3'-Chloro-4'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261928-32-8 |
Source
|
Record name | 3'-Chloro-4'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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